molecular formula C16H18ClNO B3173066 2-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine CAS No. 946772-65-2

2-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine

Cat. No. B3173066
CAS RN: 946772-65-2
M. Wt: 275.77 g/mol
InChI Key: WGSIIMUWJWYTEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine, also known as TBCPA, is a type of amine compound that has been used in a variety of scientific research applications. It is a relatively new compound, having only been developed in the last decade, and has become a useful tool in biochemical and physiological research.

Scientific Research Applications

2-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine has been used in a variety of scientific research applications, including the study of cell signaling pathways, the regulation of gene expression, and the regulation of enzyme activity. It has also been used to study the effects of environmental stressors on cells, as well as to investigate the effects of drugs on cells.

Mechanism of Action

2-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine works by binding to the active site of enzymes and other proteins, which then alters their activity. It has been shown to act as an allosteric inhibitor, meaning that it can alter the activity of enzymes without directly binding to them. It can also bind to DNA, which can then affect gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, alter gene expression, and modulate cell signaling pathways. It has also been found to have anti-inflammatory, anti-cancer, and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

2-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine has a number of advantages for laboratory experiments. It is relatively easy to synthesize, has a low toxicity profile, and is relatively stable. However, it is also limited in its applications, as it is not suitable for use with some enzymes, and its effects are often transient. Additionally, its use may be limited by the availability of the necessary reagents and solvents.

Future Directions

There are a number of potential future directions for 2-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine research. These include further study of its effects on cell signaling pathways, gene expression, and enzyme activity; further study of its effects on the environment; and further study of its use as a therapeutic agent. Additionally, further research into the synthesis of this compound and its derivatives could lead to more efficient and cost-effective methods of production. Finally, further research into its biochemical and physiological effects could lead to the discovery of new therapeutic applications.

properties

IUPAC Name

2-(3-tert-butylphenoxy)-3-chloroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c1-16(2,3)11-6-4-7-12(10-11)19-15-13(17)8-5-9-14(15)18/h4-10H,18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSIIMUWJWYTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OC2=C(C=CC=C2Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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